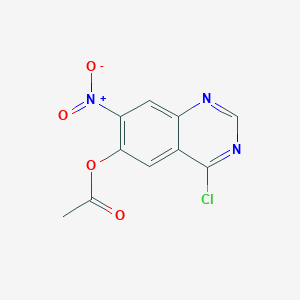

4-Chloro-7-nitroquinazolin-6-yl acetate

Description

Contextualizing Quinazoline (B50416) Derivatives in Contemporary Chemical and Biomedical Research

Quinazoline and its derivatives are heterocyclic organic compounds composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. pnrjournal.com This core structure has proven to be a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. nih.govmdpi.com This versatility has led to the development of a wide array of biologically active molecules with diverse therapeutic applications.

The significance of quinazolines is underscored by their presence in numerous approved drugs and clinical candidates. mdpi.com These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govmdpi.comwisdomlib.org For instance, gefitinib (B1684475) and erlotinib (B232) are well-known anticancer agents that feature a quinazoline core and function by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov This wide range of activities has cemented the quinazoline scaffold as a cornerstone in the search for new therapeutic agents. wisdomlib.org

Table 1: Selected Pharmacological Activities of Quinazoline Derivatives

| Pharmacological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammation & Immunology |

| Antiviral | Infectious Diseases |

| Anticonvulsant | Neurology |

| Antihypertensive | Cardiovascular Diseases |

Significance of Investigating Novel Quinazoline Scaffolds in Academic Endeavors

The continued investigation of novel quinazoline scaffolds is a critical endeavor in academic and pharmaceutical research. rroij.com The functionalization of the quinazoline core at various positions allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. mdpi.com By introducing different substituents, researchers can explore new chemical spaces and potentially discover compounds with improved efficacy or novel mechanisms of action. nih.gov

The development of new synthetic methodologies to create diverse quinazoline libraries is a key focus of this research. rroij.com These efforts not only expand the collection of potential drug candidates but also contribute to a deeper understanding of the structure-activity relationships (SAR) that govern the biological effects of these molecules. nih.gov The exploration of novel quinazoline derivatives is driven by the need to overcome challenges such as drug resistance and the desire for more targeted therapies with fewer side effects. nih.gov The academic pursuit of these novel scaffolds fuels the pipeline for future drug discovery and development. mdpi.comresearchgate.net

Research Gaps and Opportunities Pertaining to 4-Chloro-7-nitroquinazolin-6-yl acetate (B1210297)

Despite the extensive research into the quinazoline family, a significant number of derivatives remain underexplored. 4-Chloro-7-nitroquinazolin-6-yl acetate is a prime example of a compound for which there is a notable lack of published scientific literature. While its chemical structure can be inferred from its name and basic identifiers like its CAS number (1426325-69-0) are available, detailed studies on its synthesis, chemical properties, and biological activity are not readily found in the public domain. bldpharm.com

This information gap presents a clear opportunity for academic research. The specific combination of substituents on the quinazoline core of this molecule—a chloro group at position 4, a nitro group at position 7, and an acetate group at position 6—suggests several potential avenues of investigation. The 4-chloro substituent is a common feature in many biologically active quinazolines and often serves as a reactive handle for further chemical modification. nih.gov The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and may impart specific biological activities. Furthermore, the acetate group could potentially act as a prodrug moiety, being cleaved in vivo to reveal a hydroxyl group.

Table 2: Potential Research Directions for this compound

| Research Area | Potential Focus | Rationale |

| Synthetic Chemistry | Development of an efficient and scalable synthesis route. | The lack of published synthesis methods presents a fundamental research opportunity. |

| Medicinal Chemistry | Investigation of its potential as an anticancer, antimicrobial, or anti-inflammatory agent. | Based on the known activities of other substituted quinazolines. |

| Chemical Biology | Use as a chemical probe to study specific biological pathways. | The unique substitution pattern may lead to novel biological targets. |

| Prodrug Development | Evaluation of the acetate group's role in modifying the compound's properties. | The potential for enzymatic cleavage to an active metabolite warrants investigation. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6ClN3O4 |

|---|---|

Molecular Weight |

267.62 g/mol |

IUPAC Name |

(4-chloro-7-nitroquinazolin-6-yl) acetate |

InChI |

InChI=1S/C10H6ClN3O4/c1-5(15)18-9-2-6-7(3-8(9)14(16)17)12-4-13-10(6)11/h2-4H,1H3 |

InChI Key |

LYWAWFZCUSSYAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 7 Nitroquinazolin 6 Yl Acetate and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Quinazoline (B50416) Core Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the quinazoline core, several strategic disconnections can be envisioned, typically involving the cleavage of the pyrimidine (B1678525) ring. A common and effective strategy begins with disconnecting the N1-C2 and N3-C4 bonds, which often leads back to anthranilic acid or its derivatives. researchgate.net

A plausible retrosynthetic pathway for a generic 4-quinazolinone, the immediate precursor to the 4-chloro derivative, is illustrated below. The primary disconnection (Cut 1) of the N3-C4 and N1-C8a bonds points to a substituted 2-aminobenzamide (B116534) derivative. This intermediate can be further disconnected (Cut 2) to its constituent parts, typically an anthranilic acid and a source for the C2 carbon and N3 nitrogen.

Disconnection Approach 1: The Amide Route. A primary disconnection strategy involves breaking the quinazoline at the N1-C2 and C4-N3 bonds, leading back to a 2-aminobenzoyl derivative. The classic Niementowski synthesis, for example, constructs the ring from an anthranilic acid and a formamide (B127407), which provides the N3-C2 unit. For more complex quinazolines, a substituted anthranilic acid is a key starting material. researchgate.net

Disconnection Approach 2: The Nitrile Route. An alternative disconnection of the N3-C4 and N1-C2 bonds can lead to a 2-aminobenzonitrile. This precursor can then be cyclized with various reagents to form the pyrimidine ring. This approach is particularly useful for installing substituents at the C4 position.

Disconnection Approach 3: The Benzylamine Route. A third strategy involves disconnecting the N1-C8a and C2-N3 bonds, suggesting a 2-aminobenzylamine and a one-carbon source (like an aldehyde) as precursors. This method is prevalent in modern catalytic syntheses. nih.gov

For the specific target, 4-Chloro-7-nitroquinazolin-6-yl acetate (B1210297), the retrosynthesis would first involve the conversion of the acetate to a hydroxyl group, the chloro group to a hydroxyl (keto) group, and the removal of the nitro group to simplify the core. A logical starting material for this specific substitution pattern would be a highly functionalized anthranilic acid, such as 2-amino-4-chloro-5-hydroxybenzoic acid, which would then undergo nitration and cyclization.

Modern Synthetic Transformations Applied to 4-Chloro-7-nitroquinazolin-6-yl acetate Construction

The construction of the quinazoline skeleton has been revolutionized by modern organic synthesis, moving beyond classical condensation methods to more efficient and versatile transformations. These include multi-component reactions, transition-metal-catalyzed C-H activation and cross-coupling, and photochemical methods. nih.gov

One-pot multi-component reactions, which combine three or more reactants in a single operation, have become a cornerstone of efficient quinazoline synthesis. For instance, the reaction of 2-aminobenzophenones, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate can rapidly generate polysubstituted quinazolines, often promoted by microwave irradiation or a Lewis acid catalyst. frontiersin.org This approach offers high atom economy and reduces the need for isolating intermediates.

Transition-metal catalysis has provided powerful tools for building the quinazoline ring and functionalizing it with precision. nih.gov Metals such as palladium, copper, iron, and rhodium can catalyze a variety of bond formations, including C-N and C-C couplings, that are essential for constructing the heterocyclic core from precursors like 2-halobenzylamines or 2-aminobenzonitriles. nih.govorganic-chemistry.org

Catalytic Approaches in Quinazoline Synthesis

Catalysis is central to the modern synthesis of quinazolines, offering mild conditions, high yields, and excellent functional group tolerance. Transition-metal catalysis is particularly prominent. mdpi.com

Copper Catalysis: Copper catalysts are widely used due to their low cost and versatile reactivity. They can facilitate cascade reactions, such as the one-pot synthesis from (2-bromophenyl)methylamines and amidine hydrochlorides, which proceeds through sequential N-arylation, intramolecular substitution, and aerobic oxidation. organic-chemistry.orgresearchgate.net Copper-catalyzed annulation reactions of 2-aminobenzylamines with various partners are also common. mdpi.com

Palladium Catalysis: Palladium catalysts excel at cross-coupling and C-H activation reactions. For example, Pd-catalyzed tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a direct route to diverse quinazoline structures. organic-chemistry.org

Iron Catalysis: As an earth-abundant and non-toxic metal, iron has gained traction in green chemistry. Ferrous chloride (FeCl₂) can catalyze the synthesis of quinazolines from 2-alkylamino N-H ketimines via C(sp³)-H oxidation and subsequent intramolecular C-N bond formation. mdpi.com

Rhodium and Cobalt Catalysis: Rhodium and cobalt are often employed in C-H activation/annulation reactions. Rh(III)-catalyzed [4+2] annulation of imidates with alkyl azides is an efficient method for constructing the quinazoline core under aerobic conditions.

The table below summarizes various catalytic systems used in quinazoline synthesis.

| Catalyst System | Substrates | Reaction Type | Key Features |

| CuBr / Air | (2-Bromophenyl)methylamine, Amidine | Cascade N-arylation/Oxidation | Uses air as an economical and green oxidant. organic-chemistry.orgresearchgate.net |

| Pd(OAc)₂ | 2-Aminobenzonitrile, Aldehyde, Arylboronic acid | Three-component Tandem | High functional group tolerance, including halides. organic-chemistry.org |

| FeCl₂ / TBHP | 2-Alkylamino N-H ketimine | C(sp³)-H Oxidation/Cyclization | Utilizes an inexpensive, earth-abundant metal. mdpi.com |

| [Cp*RhCl₂]₂ / Cu(OAc)₂ | Imidate, Alkyl azide | [4+2] Annulation / C-H Activation | Aerobic oxidative protocol with N₂ and H₂O as byproducts. |

| Co(OAc)₂ | 2-Aminoaryl alcohol, Nitrile | Dehydrogenative Cyclization | Ligand-free conditions, environmentally benign. mdpi.com |

Stereoselective Synthesis Considerations for Quinazoline Derivatives

While this compound is an achiral molecule, the synthesis of chiral analogues is of significant interest in medicinal chemistry. Stereoselectivity can be introduced in several ways, either by constructing the ring using chiral precursors or by employing asymmetric catalytic methods.

One major area of focus is the synthesis of atropisomeric quinazolinones, which possess axial chirality due to restricted rotation around a C-N or N-N bond. mdpi.com Peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones can establish C-N axial chirality with high enantioselectivity. mdpi.com Similarly, palladium-catalyzed asymmetric reductive desymmetrization of prochiral 3-(2,6-dihalophenyl)quinazolin-4-ones is another effective strategy. mdpi.com

For derivatives with stereocenters in a side chain, standard asymmetric synthesis methods are employed. For instance, chiral dihydroquinazolinone derivatives can be accessed through the biomimetic asymmetric reduction of quinazolinones using chiral NAD(P)H models, achieving high yields and excellent enantiomeric excess (up to 98% ee). dicp.ac.cn Radical-type cross-coupling reactions between quinazoline-3-oxides and olefins, mediated by chiral catalysts, have also been used to synthesize products with benzylic stereocenters. nih.gov

Heterocyclic Annulation and Functionalization Reactions

Annulation reactions that build the pyrimidine ring onto a pre-functionalized benzene (B151609) derivative are a cornerstone of quinazoline synthesis. Modern methods often rely on catalytic cycloaddition or cascade reactions. mdpi.com

[4+2] Annulation: This strategy involves the reaction of a four-atom component with a two-atom component. For example, rhodium- and copper-cocatalyzed C-H bond activation and [4+2] annulation between benzimidates and azides provides a direct route to the quinazoline core. organic-chemistry.org

[3+2+1] Annulation: This approach combines three fragments to build the ring system. Copper-catalyzed [3+2+1] annulation of anthranils with phenylacetaldehydes, using dioxygen as the oxidant, is one such example. mdpi.com

C-H Functionalization: Direct C-H functionalization of a pre-formed quinazoline ring is a powerful, atom-economical strategy for introducing substituents without the need for pre-activated substrates. This can be used to add aryl, alkyl, or other groups at various positions on the ring system, often directed by a coordinating group present on the substrate.

Functionalization of the quinazoline core is critical for installing the chloro, nitro, and acetate groups. Nucleophilic aromatic substitution (SNAr) is particularly important. The chlorine atom at the C4 position of a 4-chloroquinazoline (B184009) is highly susceptible to displacement by nucleophiles, a reaction frequently used to synthesize 4-aminoquinazoline derivatives. nih.gov

Novel Methodologies for Introducing Specific Functionalities

The synthesis of this compound requires the regioselective introduction of three distinct functional groups onto the quinazoline scaffold. This is typically achieved in a stepwise manner, starting from a functionalized precursor.

A logical synthetic sequence would start from a precursor like 2-amino-4-chloro-5-methoxybenzoic acid.

Quinazolinone Formation: The initial step is the cyclization of the substituted anthranilic acid derivative to form a quinazolin-4-one. This is often achieved by heating with formamide or through multi-step sequences involving protection and cyclization.

Nitration: The 7-chloro-6-methoxy-quinazolin-4(3H)-one intermediate would undergo electrophilic aromatic substitution to introduce the nitro group. The existing chloro and methoxy (B1213986) groups would direct the nitration to the C6 or C8 positions. Selective formation of the 6-nitro isomer (which becomes the 7-nitro isomer in the final product after re-numbering conventions) is crucial and depends on the precise reaction conditions (e.g., using HNO₃/H₂SO₄). The synthesis of the related compound 7-Chloro-6-nitro-4-hydroxyquinazoline is well-documented. sarex.comindiafinechemicals.com

Demethylation: The methoxy group at the C6-position would be converted to a hydroxyl group, typically using reagents like boron tribromide (BBr₃).

Chlorination: The hydroxyl group at the C4 position (present as the keto tautomer in the quinazolinone) is converted to the required chloro group. This is a standard transformation accomplished using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). acs.orggoogle.com This step yields 4,7-dichloro-6-nitroquinazolin-6-ol.

Acetylation: The final step is the esterification of the 6-hydroxy group to form the acetate ester. This is readily achieved by treating the phenol (B47542) with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine.

This sequence highlights the importance of strategic planning, where the order of reactions is critical to manage regioselectivity and functional group compatibility.

Optimization of Reaction Conditions and Process Efficiency for Academic Synthesis

Optimizing reaction conditions is crucial for improving yields, reducing reaction times, and enhancing the sustainability of a synthesis, particularly in an academic research setting. mdpi.com For the synthesis of quinazolines, several parameters are commonly tuned.

Catalyst and Ligand Screening: In metal-catalyzed reactions, the choice of metal, its oxidation state, and the coordinating ligand can dramatically affect reaction outcomes. Screening different combinations is standard practice to find the most efficient system. nih.gov

Solvent and Temperature: The polarity of the solvent can influence reaction rates and selectivity. High-boiling point solvents like DMF or DMSO are common, but greener alternatives are increasingly sought. Temperature is a key variable, with microwave heating often used to accelerate reactions significantly, reducing times from hours to minutes. frontiersin.org

Reaction Time and Concentration: Monitoring the reaction progress (e.g., by TLC or LC-MS) allows for determination of the optimal reaction time to maximize product formation and minimize side-product generation.

The table below shows an example of how reaction conditions can be optimized for a key step in quinazoline synthesis.

| Parameter | Condition A | Condition B | Condition C | Optimal Condition |

| Reaction | Niementowski Cyclization of 2-aminobenzoic acid | |||

| Reagent | Formamide | N-Formylformamide | Formamide | Formamide |

| Catalyst | None | PTSA | Lewis Acid (BF₃·Et₂O) | BF₃·Et₂O |

| Temperature | 180 °C | 150 °C | 150 °C | 150 °C |

| Time | 12 h | 8 h | 6 h | 6 h |

| Yield | Moderate | Good | Excellent (e.g., 86%) | Excellent |

Computational Chemistry Applications in the Study of 4 Chloro 7 Nitroquinazolin 6 Yl Acetate

Molecular Modeling and Simulation Techniques for Quinazoline (B50416) Structures

Molecular modeling and simulation are essential for understanding the dynamic behavior of quinazoline structures, including 4-Chloro-7-nitroquinazolin-6-yl acetate (B1210297), particularly in biological systems. These techniques allow researchers to visualize the three-dimensional structure of the molecule and simulate its interactions with biological targets, such as proteins or nucleic acids, over time.

Molecular Dynamics (MD) simulation is a primary technique used to predict the structural refinements and behavior of a ligand and its receptor. nih.gov For a compound like 4-Chloro-7-nitroquinazolin-6-yl acetate, MD simulations can be performed to investigate its stability and intramolecular interactions within the active site of a target enzyme, such as Epidermal Growth Factor Receptor (EGFR), a common target for quinazoline derivatives. nih.govresearchgate.net These simulations track the movements of atoms over time, providing insights into the conformational changes of both the ligand and the protein upon binding. researchgate.net Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration (Rg) to understand the compactness of the complex. nih.gov Such studies are crucial for confirming the stability of docking poses and understanding the dynamic nature of the ligand-receptor interactions. researchgate.netnih.gov

| Simulation Parameter | Typical Value Range | Information Gained |

|---|---|---|

| RMSD of Protein Backbone | 1-3 Å | Stability of the protein structure over the simulation time. |

| RMSD of Ligand | < 2 Å (relative to protein) | Stability of the ligand's binding pose in the active site. |

| RMSF per Residue | 0.5-5 Å | Identifies flexible and rigid regions of the protein; high values for loops, low for secondary structures. |

| Radius of Gyration (Rg) | 15-25 Å (for a typical kinase) | Measures the compactness of the protein-ligand complex, indicating overall stability. |

| Hydrogen Bonds | Variable (e.g., 1-5 bonds) | Quantifies the number and persistence of specific hydrogen bond interactions between the ligand and receptor. researchgate.net |

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental for investigating the intrinsic electronic properties of molecules like this compound. nih.gov DFT calculations are used to optimize the ground-state molecular geometry and to compute a wide range of electronic descriptors that govern the molecule's structure, stability, and reactivity. nih.govnih.gov

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Relates to chemical reactivity and stability; a larger gap implies higher stability. nih.gov |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 2.0 eV | Energy released upon gaining an electron. |

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is instrumental in exploring the plausible reaction mechanisms for the synthesis of quinazoline derivatives. For a molecule such as this compound, DFT calculations can be employed to model the entire reaction coordinate for its synthesis. This involves identifying the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, a detailed energy profile for a proposed reaction pathway can be constructed. The transition states, which represent the energy maxima along the reaction coordinate, are located, and the activation energy for each step can be determined. The step with the highest activation energy is identified as the rate-determining step of the reaction. This mechanistic insight is invaluable for optimizing reaction conditions, such as temperature, catalyst, and solvent, to improve product yield and minimize byproducts. For instance, computational studies have been used to unravel the mechanism of metal-catalyzed synthesis of quinazolines, elucidating the multiple roles of the catalyst and base in facilitating the reaction. These methods could be applied to understand the chlorination and nitration steps involved in the synthesis of the target compound, providing a theoretical basis to refine and enhance the synthetic process.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound, QSAR studies would be essential to understand how its specific structural features—the chloro group at position 4, the nitro group at position 7, and the acetate at position 6—contribute to its potential biological effects.

In a QSAR study, a series of related quinazoline analogs are analyzed. For each molecule, a set of molecular descriptors (physicochemical properties such as lipophilicity, electronic properties, and steric parameters) is calculated. nih.gov Statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical model that links these descriptors to the observed biological activity (e.g., inhibitory concentration IC₅₀).

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D fields surrounding the molecules. researchgate.netnih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charge, hydrophobicity, or hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. researchgate.net Such insights are crucial for the rational design of new, more potent derivatives based on the this compound scaffold. nih.gov

Virtual Screening and Library Design for Quinazoline Derivative Exploration

Virtual screening is a powerful computational method used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov If this compound were identified as a hit compound with interesting biological activity, virtual screening could be used to discover other potentially active molecules with similar or diverse scaffolds.

There are two main types of virtual screening. Ligand-based virtual screening (LBVS) searches for molecules that are structurally or pharmacophorically similar to a known active compound. nih.gov Structure-based virtual screening (SBVS) uses molecular docking to fit candidate molecules from a library into the 3D structure of a protein's binding site, scoring them based on their predicted binding affinity. This approach has been widely used to identify novel quinazoline-based inhibitors for various targets, including EGFR.

Furthermore, computational approaches guide the design of focused chemical libraries centered around the quinazoline scaffold. By analyzing SAR data and docking results, chemists can design a library of new derivatives of this compound with modifications predicted to enhance potency or improve pharmacokinetic properties, prioritizing the most promising candidates for synthesis and testing.

In Vitro Biological Activity Research of 4 Chloro 7 Nitroquinazolin 6 Yl Acetate

Development and Validation of In Vitro Assays for Quinazoline (B50416) Derivative Evaluation

The evaluation of quinazoline derivatives necessitates a robust panel of in vitro assays to determine their biological effects. benthamdirect.com These assays are crucial for initial screening, mechanism of action studies, and establishing structure-activity relationships. Commonly employed methods include colorimetric assays to assess cell viability and proliferation, such as the MTT and WST-1 assays. journalagent.comnih.gov These tests measure the metabolic activity of cells, which serves as an indicator of cell health and growth. wikipedia.org

For assessing specific mechanisms, enzyme-linked immunosorbent assays (ELISA) are utilized to quantify enzyme activity, for instance, in evaluating the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Furthermore, antioxidant potential is frequently evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com The validation of these assays involves ensuring their sensitivity, reliability, and reproducibility for the specific class of compounds under investigation. mdpi.combookpi.org

Target Identification and Validation Strategies in Cellular Models

Identifying the molecular targets of quinazoline derivatives is a critical step in drug discovery. A variety of strategies are employed in cellular models to pinpoint the specific enzymes, receptors, or pathways with which these compounds interact. Quinazolines have been identified as inhibitors of numerous molecular targets, including dihydrofolate reductase (DHFR), topoisomerase, and poly-(ADP-ribose)-polymerase (PARP). nih.gov

For instance, some quinazoline derivatives have been designed as potent inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and HER2, which are crucial in cancer cell signaling. nih.govarabjchem.org Target validation often involves molecular docking studies to predict binding modes, followed by biochemical assays to confirm inhibitory activity against the purified target protein. nih.gov In more advanced approaches, activity-based protein profiling (ABPP) has been used to identify novel targets. One study successfully used this method to identify nuclear receptor subfamily 4 group A member 1 (NR4A1) as the direct target of an indolequinazoline derivative, validating its role in lipid metabolism. acs.org These strategies are essential for understanding the mechanism of action and for the rational design of more potent and selective derivatives.

Cellular Proliferation and Viability Assays (e.g., MTT, WST-1)

Cellular proliferation and viability assays are fundamental tools for evaluating the potential cytotoxic or cytostatic effects of quinazoline derivatives, particularly in the context of anticancer research. nih.gov The most common methods are colorimetric assays that rely on the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product. wikipedia.org

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay results in a purple formazan that is insoluble and requires a solubilization step before absorbance can be measured. wikipedia.org The WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) assay is an alternative that produces a water-soluble formazan, simplifying the procedure. cellbiologics.com These assays are typically performed in 96-well plates, allowing for high-throughput screening of compounds against various cell lines. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%. While both assays are widely used, studies have shown that WST-1 may offer more reliable results than MTT in certain cytotoxicity analyses. journalagent.com

Below is a table illustrating typical data obtained from in vitro cytotoxicity evaluations of various quinazoline derivatives against different cancer cell lines.

| Compound ID | Cell Line | Assay | IC50 (µM) | Source |

| Compound 3o | MCF-7 (Breast) | MTT | 0.14 | benthamdirect.com |

| Compound 3o | HCT116 (Colon) | MTT | 3.92 | benthamdirect.com |

| Compound 3o | A549 (Lung) | MTT | 4.26 | benthamdirect.com |

| LU1501 | SK-BR-3 (Breast) | Not Specified | 10.16 | arabjchem.org |

| LU1501 | HCC1806 (Breast) | Not Specified | 10.66 | arabjchem.org |

| Compound 8h | SKLU-1 (Lung) | Not Specified | 23.09 µg/mL | vnu.edu.vn |

| Gefitinib (B1684475) (Standard) | A549 (Lung) | MTT | 17.9 | benthamdirect.com |

Enzyme Inhibition and Receptor Binding Studies

A significant portion of research on quinazoline derivatives focuses on their ability to inhibit specific enzymes or bind to cellular receptors, which underpins many of their therapeutic effects. ontosight.ai The quinazoline scaffold is a key component in many approved drugs that target enzymes, particularly protein kinases. mdpi.com

Extensive studies have demonstrated that quinazoline derivatives can act as potent inhibitors of various enzymes. For example, they have been evaluated as inhibitors of metabolic enzymes such as α-glycosidase, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrases I and II. nih.gov In one study, novel quinazolinone derivatives showed high inhibitory activities against these enzymes, with Ki (inhibition constant) values in the nanomolar range, often surpassing the potency of standard inhibitors. nih.gov The binding interactions of the most potent compounds are typically investigated further using molecular docking studies to understand the specific interactions within the enzyme's active site. nih.gov Another key target class is the family of protein kinases, such as EGFR, where quinazoline-based inhibitors like gefitinib and erlotinib (B232) have shown significant clinical success. arabjchem.org

The table below presents enzyme inhibition data for several quinazolinone derivatives against a panel of metabolic enzymes.

| Compound ID | Target Enzyme | Ki (nM) | Standard Inhibitor Ki (nM) | Source |

| Derivative Series 7a-n | α-glycosidase | 19.28 - 135.88 | 187.71 | nih.gov |

| Derivative Series 7a-n | Acetylcholinesterase | 0.68 - 23.01 | 53.31 | nih.gov |

| Derivative Series 7a-n | Butyrylcholinesterase | 1.01 - 29.56 | 58.16 | nih.gov |

| Derivative Series 7a-n | Carbonic Anhydrase I | 10.25 - 126.05 | 248.18 | nih.gov |

| Derivative Series 7a-n | Carbonic Anhydrase II | 13.46 - 178.35 | 323.72 | nih.gov |

Modulation of Specific Biological Pathways and Signaling Cascades in Cellular Models

The therapeutic effects of quinazoline derivatives often stem from their ability to modulate specific intracellular signaling pathways. acs.org By inhibiting key proteins in these cascades, they can alter cellular processes like proliferation, survival, and apoptosis.

A primary example is the inhibition of the EGFR signaling pathway. Quinazoline-based EGFR inhibitors have been shown to block the activation of downstream signaling proteins such as Akt and Erk1/2 in lung cancer cells. nih.gov This disruption of the EGFR/Akt/Erk pathway is a key mechanism for their anti-proliferative activity. In addition to kinase pathways, quinazoline derivatives have been investigated as inhibitors of the nuclear factor-kappaB (NF-κB) signaling pathway. arabjchem.org One study developed novel 4-aminoquinazoline derivatives that could effectively suppress the activation of the NF-κB pathway, leading to the inhibition of breast cancer cell growth. arabjchem.org Mechanistic studies have also linked some quinazoline compounds to the suppression of genes related to lipid anabolism through the transcriptional repression mediated by the NR4A1 nuclear receptor. acs.org

In Vitro Assessment of Antioxidant and Antimicrobial Activity

The quinazoline scaffold is also associated with significant antioxidant and antimicrobial properties. nih.govmdpi.comresearchgate.net The in vitro assessment of these activities is a common step in characterizing the biological profile of new derivatives.

In addition to antioxidant effects, quinazoline derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal actions. researchgate.neteco-vector.com

The following table summarizes the antioxidant activity of several 2-substituted quinazolin-4(3H)-ones using different in vitro assays.

| Compound ID | DPPH EC50 (µM) | ABTS EC50 (µM) | TEACCUPRAC | Source |

| 21e | 7.5 | 3.5 | 3.46 | nih.gov |

| 21g | 7.4 | 4.1 | 2.62 | nih.gov |

| 21h | 7.2 | 4.3 | 2.74 | nih.gov |

| 21f (meta derivative) | >100 | >100 | 0.29 | nih.gov |

| Trolox (Standard) | 8.8 | 6.1 | 1.00 | nih.gov |

Investigation of Structure-Activity Relationships (SAR) in In Vitro Systems

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of quinazoline derivatives. These investigations involve systematically modifying the chemical structure of the quinazoline core and evaluating how these changes affect their in vitro potency and selectivity. acs.orgacs.org

SAR studies have provided key insights for various biological activities. For instance, in the development of EGFR inhibitors, modifications at the 6- and 7-positions of the quinazoline ring have been explored to enhance anti-proliferative activity. mdpi.commdpi.com The nature of the substituent at the 4-position is also critical, with 4-anilino groups being a common feature of potent EGFR inhibitors. mdpi.com For antibacterial quinazolinones, SAR has been investigated by varying the structure in all three rings of the scaffold to improve activity against specific bacterial strains like S. aureus. acs.org Similarly, for antioxidant activity, the presence and position of hydroxyl or methoxy (B1213986) groups on a 2-phenyl substituent are determining factors. nih.gov These studies are fundamental for the rational design of new quinazoline-based therapeutic agents with improved pharmacological profiles. researchgate.netresearchgate.net

Intellectual Property and Patent Landscape Analysis for Quinazoline Derivatives

Strategic Patent Searching and Prior Art Identification in Quinazoline (B50416) Chemistry

A strategic patent search is the foundational step in navigating the intellectual property terrain of quinazoline chemistry. The primary goal is to identify prior art, which encompasses all public disclosures of an invention before a patent application's filing date. For a compound like 4-Chloro-7-nitroquinazolin-6-yl acetate (B1210297), a comprehensive prior art search would involve multiple strategies.

Initially, searches would target the exact chemical structure and name. However, given the specificity of this compound, it is likely that broader search terms would be necessary. This includes searching for patents claiming a general quinazoline core with variable substitutions at the 4, 6, and 7 positions. For instance, patent claims are often drafted to cover a genus of compounds, and 4-Chloro-7-nitroquinazolin-6-yl acetate may fall within the scope of such a claim without being explicitly named.

Furthermore, a thorough search would include intermediates and synthetic pathways. A case in point is the Chinese patent CN102702115A, which details a synthetic method for 4-chloro-7-fluoro-6-nitro quinazoline, a structurally similar compound. google.com This patent, while not mentioning the acetate derivative, is relevant prior art for the synthesis of the core structure. Such patents are critical to consider, as they can impact the novelty and non-obviousness of new synthetic routes to related compounds.

The process of prior art identification also extends to scientific literature, as academic publications can also constitute prior art. nih.gov The interplay between academic and patent literature is particularly strong in fields like medicinal chemistry, where foundational research often originates in academia.

Analysis of Patent Trends and Emerging Areas in Quinazoline Research

The patent landscape for quinazoline derivatives has evolved significantly over the past few decades. Initially, a large number of patents were filed for 4-anilinoquinazolines as tyrosine kinase inhibitors, which dominated the landscape from the mid-1990s to the mid-2000s. tandfonline.com This led to the development of several successful anticancer drugs.

More recent trends indicate a diversification of targets and applications for quinazoline-based compounds. While EGFR inhibitors remain a significant area of research, there is a growing number of patents for quinazolines targeting other kinases, histone deacetylase (HDAC), and other cellular pathways. nih.gov This suggests a broadening of the therapeutic potential of the quinazoline scaffold beyond its initial applications. The structural diversity of patented quinazoline compounds has also increased, reflecting the wide range of biological targets being explored. nih.gov

Emerging areas in quinazoline research, as reflected in the patent literature, include the development of multi-target inhibitors and compounds with novel mechanisms of action. tandfonline.com The ease of synthetic modification of the quinazoline scaffold makes it an attractive platform for developing new therapeutic agents. bohrium.comresearchgate.net While specific patent trends for this compound are not available, its structural features suggest potential utility as an intermediate in the synthesis of more complex, patentable molecules, likely in the kinase inhibitor space.

| Patent Trend | Description | Key Therapeutic Areas | Representative Patented Scaffolds |

| Early Generation (c. 1995-2006) | Dominated by 4-anilinoquinazolines as tyrosine kinase inhibitors. | Cancer | 4-Anilinoquinazolines |

| Recent Trends (c. 2011-Present) | Diversification of biological targets and increased structural diversity. | Cancer, Inflammation, Infectious Diseases | Substituted quinazolines, Quinazolinones |

| Emerging Areas | Development of multi-target inhibitors and compounds with novel mechanisms of action. | Oncology, Neurology | Fused-ring quinazoline systems, Hybrid molecules |

Freedom to Operate (FTO) Considerations in Academic Chemical Research

Freedom to Operate (FTO) analysis is the determination of whether a planned activity, such as research, development, or commercialization, can proceed without infringing on the valid intellectual property rights of others. patent-art.com In an academic setting, while there is often more freedom to conduct basic research, FTO becomes a critical consideration when research has translational or commercial potential. nih.gov

For academic researchers working with novel quinazoline derivatives like this compound, an FTO analysis would be necessary before any attempts at commercialization or partnering with industry. This involves a thorough search of existing patents to ensure that the synthesis, composition of matter, or use of the compound does not infringe on any active patents.

The complexity of the patent landscape for quinazolines, with many broad genus claims, can make FTO analysis challenging. A seemingly novel compound might fall under the umbrella of a pre-existing patent. Therefore, a careful evaluation of the claims of relevant patents is essential. An FTO analysis provides a snapshot in time and needs to be updated as new patents are published. scienceopen.com

Role of Patent Analytics in Guiding Future Research Directions for Novel Quinazoline Compounds

Patent analytics involves the systematic analysis of patent data to extract valuable insights and guide strategic decisions. In the context of quinazoline research, patent analytics can be a powerful tool for identifying "white spaces" or underexplored areas of research, understanding the strategies of competitors, and identifying potential collaborators.

By analyzing the targets, chemical structures, and therapeutic indications of patented quinazoline compounds, researchers can identify areas that are heavily patented and those that are relatively open for new innovation. For example, an analysis might reveal that while many patents exist for quinazoline-based EGFR inhibitors, there are fewer patents related to their use as, for instance, antiviral agents. This could signal an opportunity for researchers to focus their efforts in a less crowded area of the IP landscape.

Patent analytics can also reveal trends in synthetic methodologies. The identification of novel and efficient synthetic routes in the patent literature can inform the development of new chemical entities. For a compound like this compound, which is likely an intermediate, analyzing patents for related final products could provide insights into its potential applications and guide the design of new, patentable molecules derived from it.

| Analytical Approach | Application in Quinazoline Research | Potential Insights |

| White Space Analysis | Identifying less patented areas of quinazoline chemistry. | Opportunities for novel drug discovery and patenting. |

| Competitor Analysis | Mapping the patent portfolios of key players in the field. | Understanding competitive strategies and identifying potential partners. |

| Technology Landscaping | Analyzing the evolution of quinazoline-related patents over time. | Identifying emerging trends and future research directions. |

Interplay between Academic Publications and Patent Filings in Chemical Innovation

In the field of chemical innovation, particularly in drug discovery, there is a dynamic and often synergistic relationship between academic publications and patent filings. Academic research often lays the groundwork for new discoveries, which are then protected by patents as they move towards commercialization. kwanghui.com

A publication in a peer-reviewed journal can act as prior art, potentially preventing the patenting of an invention if the patent application is filed after the publication date. This creates a strategic imperative for researchers to file for patent protection before publicly disclosing their work.

Conversely, patent documents themselves are a rich source of scientific information, often disclosing new chemical structures and synthetic methods before they appear in the academic literature. For example, the detailed synthetic procedures found in patents can be invaluable to academic researchers working in the same field.

In the context of quinazoline chemistry, many of the foundational discoveries related to their biological activities were first reported in academic journals. As the therapeutic potential of these compounds became apparent, there was a surge in patent filings by pharmaceutical companies. This interplay continues, with academic labs often exploring novel applications and mechanisms of action for patented scaffolds, sometimes leading to new intellectual property. The relationship is particularly strong in the field of chemistry, where basic research findings are often closely linked to patentable inventions. kwanghui.com

Advanced Research Perspectives and Future Directions for 4 Chloro 7 Nitroquinazolin 6 Yl Acetate

Integration of Multi-Omics Data in Elucidating Biological Mechanisms

The comprehensive understanding of the biological effects of 4-Chloro-7-nitroquinazolin-6-yl acetate (B1210297) necessitates a systems-level approach. The integration of multi-omics data can provide a holistic view of the molecular perturbations induced by this compound. By simultaneously analyzing genomics, transcriptomics, proteomics, and metabolomics data, researchers can uncover novel mechanisms of action and identify potential biomarkers of response. nih.govnih.gov

A hypothetical multi-omics workflow to investigate the biological impact of 4-Chloro-7-nitroquinazolin-6-yl acetate could involve treating a relevant cell line with the compound and subsequently performing a battery of omics analyses. For instance, RNA-sequencing could reveal changes in gene expression, while mass spectrometry-based proteomics could identify alterations in protein abundance and post-translational modifications.

Table 1: Hypothetical Multi-Omics Data Integration Strategy

| Omics Layer | Methodology | Potential Insights |

| Genomics | Whole Genome Sequencing | Identification of genetic variants influencing compound sensitivity. |

| Transcriptomics | RNA-Sequencing | Elucidation of perturbed signaling pathways and gene regulatory networks. |

| Proteomics | Mass Spectrometry | Identification of direct protein targets and downstream effector proteins. |

| Metabolomics | NMR/Mass Spectrometry | Characterization of metabolic reprogramming induced by the compound. |

Applications in Chemical Biology Probes and Mechanistic Studies

Chemical probes are indispensable tools for dissecting complex biological processes. nih.govscispace.com this compound can serve as a foundational scaffold for the development of bespoke chemical probes to investigate specific cellular events. sigmaaldrich.com By appending photoreactive groups, fluorescent dyes, or affinity tags to the quinazoline (B50416) core, it is possible to create versatile tools for target identification, visualization of biological processes, and elucidation of molecular mechanisms. sigmaaldrich.com

For example, the chloro-substituent at the 4-position could be strategically replaced with a linker attached to a biotin (B1667282) tag for affinity purification of binding partners. Alternatively, a fluorophore could be introduced to visualize the subcellular localization of the compound.

Table 2: Potential Chemical Probe Designs and Applications

| Probe Type | Modification | Application |

| Affinity-based Probe | Addition of a biotin or clickable alkyne tag. | Identification of protein targets through pull-down experiments. |

| Fluorescent Probe | Conjugation to a fluorescent dye (e.g., fluorescein, rhodamine). | Visualization of subcellular localization and target engagement. |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalent cross-linking to interacting proteins for target identification. |

Potential for Catalyst Development in Derivatization

The quinazoline scaffold is a privileged structure in medicinal chemistry, and the functional groups present in this compound offer opportunities for catalyst development. The chloro and nitro groups can be subjected to various catalytic transformations to generate a diverse library of derivatives. For instance, palladium-catalyzed cross-coupling reactions at the 4-position could be employed to introduce a wide range of substituents.

Furthermore, the inherent reactivity of the quinazoline ring system could be harnessed for the development of novel organocatalysts. The nitrogen atoms within the ring could potentially act as Lewis bases to activate substrates in various organic transformations.

Table 3: Potential Catalytic Applications

| Catalytic Approach | Reaction Type | Potential Outcome |

| Transition Metal Catalysis | Suzuki, Heck, Buchwald-Hartwig cross-coupling. | Rapid diversification of the quinazoline scaffold. |

| Organocatalysis | Lewis base catalysis. | Development of novel catalysts for asymmetric synthesis. |

| Biocatalysis | Enzymatic modification. | Enantioselective synthesis of chiral derivatives. |

Exploration of Bioisosteric Replacements for Enhanced Research Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the context of this compound, systematic replacement of the chloro, nitro, and acetate groups with bioisosteres could lead to analogs with improved potency, selectivity, or metabolic stability.

For instance, the chloro group could be replaced with other halogens (F, Br, I) or small lipophilic groups (CH3, CF3) to fine-tune steric and electronic properties. The nitro group, which can sometimes be associated with toxicity, could be replaced with other electron-withdrawing groups such as a nitrile or a sulfone.

Table 4: Potential Bioisosteric Replacements and Their Rationale

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| 4-Chloro | -F, -Br, -I, -CH3, -CF3 | Modulate lipophilicity and electronic properties. |

| 7-Nitro | -CN, -SO2CH3, -CONH2 | Reduce potential toxicity and improve metabolic stability. |

| 6-yl acetate | -OH, -OCH3, -NHCOCH3 | Alter hydrogen bonding potential and solubility. |

Collaborative Research Frameworks and Open Science Initiatives

The comprehensive investigation of a novel chemical entity like this compound can be significantly accelerated through collaborative research frameworks and open science initiatives. Sharing data, protocols, and research findings in a transparent and timely manner can foster innovation and avoid duplication of effort. Public-private partnerships and academic collaborations can bring together complementary expertise and resources to unlock the full potential of this compound.

Platforms such as the Chemical Probes Portal provide a valuable resource for the scientific community to access information on high-quality chemical probes and to contribute to the collective knowledge base. chemicalprobes.org Establishing a similar open-access repository for data related to this compound and its analogs would be a significant step towards advancing research in this area.

Q & A

Q. What are the established synthetic routes for 4-Chloro-7-nitroquinazolin-6-yl acetate, and how are intermediates validated?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinazoline core. A common approach is:

Nitro Group Introduction : Nitration at the 7-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Chlorination : Substitution at the 4-position via nucleophilic aromatic substitution (e.g., POCl₃ as a chlorinating agent) at reflux conditions (~110°C).

Acetylation : Reaction of the hydroxyl group at the 6-position with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetate ester.

Validation : Intermediate purity is confirmed via HPLC (e.g., >98% purity threshold) and NMR spectroscopy (e.g., absence of unreacted hydroxyl protons at δ 10–12 ppm). For example, hydrolysis of the acetate group in related compounds (e.g., 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl acetate) was monitored by HPLC to confirm completion .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the acetate methyl group (δ ~2.1–2.3 ppm in ¹H; δ ~20–22 ppm in ¹³C) and aromatic protons (δ 8.5–9.5 ppm for nitro-substituted quinazolines).

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (C₁₀H₇ClN₃O₄: calc. 284.01).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity. Mobile phases often combine acetonitrile and ammonium acetate buffers (pH 4.5–5.5).

- X-ray Crystallography : For structural confirmation, single crystals are grown via slow evaporation in ethanol/water mixtures. SHELXL software is employed for refinement, though challenges arise from disordered nitro or acetate groups requiring constrained thermal parameters .

Q. What are the critical solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). Pre-formulation studies should include solubility screening in buffers (pH 1–10) for biological assays.

- Stability : The acetate ester is prone to hydrolysis under basic conditions (pH >8). Storage at –20°C in anhydrous DMSO is recommended. Stability under UV light should be assessed via accelerated degradation studies (e.g., 48-hour exposure to 365 nm light with HPLC monitoring) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the acetylation step?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or DMAP to enhance acetyl group transfer efficiency.

- Solvent Effects : Compare reaction rates in THF vs. DCM; DCM often reduces side reactions.

- Temperature Control : Lower temperatures (0–5°C) minimize ester hydrolysis during reaction.

- Workup Optimization : Use aqueous NaHCO₃ to quench excess acetylating agent, followed by extraction with ethyl acetate. Yield improvements from 70% to 90% have been reported in analogous quinazoline acetylation reactions .

Q. What crystallographic challenges arise during structural refinement of this compound?

Methodological Answer:

- Disorder in Functional Groups : The nitro and acetate groups may exhibit rotational disorder. This is addressed using PART instructions in SHELXL to refine occupancies and thermal parameters .

- Twinned Crystals : If twinning is detected (e.g., via Rint > 0.1), the HKLF 5 dataset in SHELXL can be used for deconvolution.

- Hydrogen Bonding Networks : Weak intermolecular interactions (e.g., C–H···O) require high-resolution data (>1.0 Å) for accurate modeling. Synchrotron sources are preferred for data collection .

Q. How should researchers resolve contradictions in reported NMR data for this compound?

Methodological Answer:

- Solvent/Temperature Effects : Compare spectra acquired in the same solvent (e.g., DMSO-d₆ vs. CDCl₃). For example, acetate methyl protons shift upfield in CDCl₃ (δ 2.1 ppm) vs. DMSO-d₆ (δ 2.3 ppm).

- Dynamic Processes : Rotameric equilibria in the acetate group can split signals. Variable-temperature NMR (e.g., 25–60°C) coalesces split peaks, confirming dynamic behavior.

- Reference Standards : Use an authentic sample (e.g., from hydrolysis of a precursor, as in ) to calibrate chemical shifts.

Q. What role does the acetate group play in modulating biological activity, and how is this evaluated?

Methodological Answer:

- Prodrug Design : The acetate group may enhance cell permeability, with hydrolysis in vivo releasing the active hydroxyl derivative.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-hydroxy or 6-methoxy derivatives) and compare IC₅₀ values in enzyme assays (e.g., kinase inhibition).

- Metabolic Stability : Incubate the compound with liver microsomes to measure acetate hydrolysis rates via LC-MS/MS. Faster hydrolysis correlates with reduced plasma half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.